![molecular formula C9H12N2O3S3 B053381 5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide CAS No. 122266-93-7](/img/structure/B53381.png)
5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide
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Overview
Description
5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide, commonly known as HET0016, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies, and its mechanism of action has been well characterized.
Mechanism of Action
The mechanism of action of HET0016 involves the inhibition of 20-HETE synthase, which is responsible for the production of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and pro-inflammatory mediator that is involved in the regulation of blood pressure, cardiac function, and inflammation. By inhibiting the activity of this enzyme, HET0016 reduces the production of 20-HETE, leading to a reduction in blood pressure, improvement in cardiac function, and reduction in inflammation.
Biochemical and Physiological Effects:
HET0016 has been shown to have several biochemical and physiological effects, including the inhibition of 20-HETE synthase, reduction in blood pressure, improvement in cardiac function, and reduction in inflammation. In addition, HET0016 has also been shown to inhibit the proliferation and migration of cancer cells, suggesting its potential role in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of HET0016 is its specificity for 20-HETE synthase, which allows for targeted inhibition of this enzyme without affecting other pathways. In addition, HET0016 has been shown to be effective in various animal models, suggesting its potential for clinical translation. However, one of the main limitations of HET0016 is its poor solubility in aqueous solutions, which can limit its bioavailability and effectiveness.
Future Directions
There are several future directions for HET0016, including its potential role in the treatment of cardiovascular diseases, cancer, and inflammation. In addition, further studies are needed to optimize the synthesis method and improve the solubility and bioavailability of HET0016. Furthermore, the potential for drug-drug interactions and toxicity of HET0016 needs to be further investigated in preclinical and clinical studies. Overall, HET0016 has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.
Synthesis Methods
The synthesis method for HET0016 involves several steps, including the reaction of 2-chlorothiophene with sodium sulfide to form 2-thiophenesulfonic acid, which is then reacted with 2-oxoethylamine hydrochloride to form 5-[(2-hydroxyethyl)amino]methylthiophene-2-sulfonic acid. The final step involves the reaction of this compound with formaldehyde and ammonium chloride to form HET0016.
Scientific Research Applications
HET0016 has been extensively studied for its potential therapeutic applications, including its role in the treatment of cardiovascular diseases, cancer, and inflammation. In preclinical studies, HET0016 has been shown to inhibit the activity of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which is involved in the production of 20-HETE, a potent vasoconstrictor and pro-inflammatory mediator. By inhibiting this enzyme, HET0016 has been shown to reduce blood pressure, improve cardiac function, and reduce inflammation in various animal models.
properties
CAS RN |
122266-93-7 |
---|---|
Product Name |
5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide |
Molecular Formula |
C9H12N2O3S3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-[(2-hydroxyethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide |
InChI |
InChI=1S/C9H12N2O3S3/c10-17(13,14)8-4-6-3-7(5-11-1-2-12)15-9(6)16-8/h3-4,11-12H,1-2,5H2,(H2,10,13,14) |
InChI Key |
AWGNTGYQUJOMJE-UHFFFAOYSA-N |
SMILES |
C1=C(SC2=C1C=C(S2)S(=O)(=O)N)CNCCO |
Canonical SMILES |
C1=C(SC2=C1C=C(S2)S(=O)(=O)N)CNCCO |
Origin of Product |
United States |
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